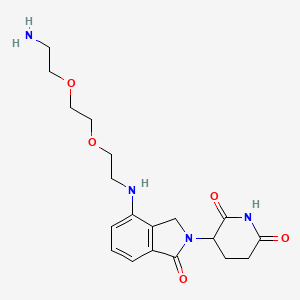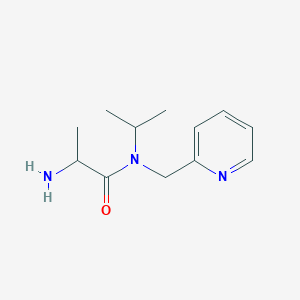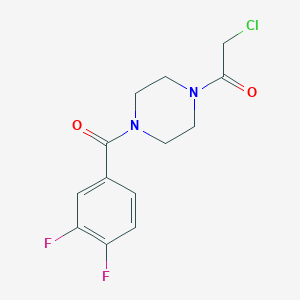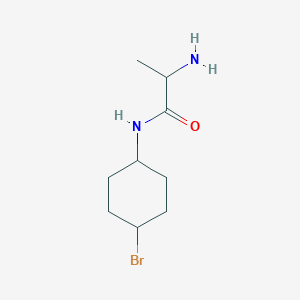
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate is a compound that features a tert-butyl group, a piperidine ring, and a carbamate functional group
Vorbereitungsmethoden
The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. One common method includes the reaction of di-tert-butyl dicarbonate with the corresponding amine under mild conditions . Industrial production methods may involve the use of scalable and efficient synthetic routes, such as the use of cesium carbonate and TBAI for the coupling of amines, carbon dioxide, and halides .
Analyse Chemischer Reaktionen
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring may also play a role in binding to specific receptors or enzymes, influencing their function .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different substituents on the piperidine ring.
Eigenschaften
Molekularformel |
C14H27N3O3 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-5-7-11(17)9-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19) |
InChI-Schlüssel |
OFDLHNSVBBGJRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)

![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)










